molecular formula C13H11IN2O B5775164 N-(4-iodophenyl)-N'-phenylurea CAS No. 13262-51-6

N-(4-iodophenyl)-N'-phenylurea

Cat. No. B5775164
CAS RN: 13262-51-6
M. Wt: 338.14 g/mol
InChI Key: HULMGVGWQYXSIL-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N'-phenylurea, also known as IPU, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. IPU is a white crystalline solid that is soluble in organic solvents and is synthesized through a multi-step process.

Scientific Research Applications

Heck Reaction Synthesis

N-(4-iodophenyl)-N'-phenylurea has been employed in Heck reactions, particularly in the synthesis of homotyrosinol derivatives. A successful Heck coupling of 4-iodophenyl acetate with a vinylglycinol derivative was achieved, requiring extensive screening of catalysts and conditions. The use of Pd(OAc)2 and N-phenylurea as the ligand provided excellent results, showcasing the compound's utility in complex organic syntheses (Liang, Zhou, & Ciufolini, 2010).

Environmental Implications and Water Treatment

The reactions of phenylurea compounds with aqueous chlorine were studied to assess the potential for transformation of these compounds during drinking water treatment. This research is crucial as phenylurea herbicides, structurally related to N-(4-iodophenyl)-N'-phenylurea, have been known to contaminate water supplies. The study examined reactions at different pH levels and found that the transformation rate depends on the pH and the specific structure of the phenylurea compound. This understanding is vital for predicting the fate of such compounds in water treatment processes (Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012).

Bioremediation of Contaminated Environments

N-(4-iodophenyl)-N'-phenylurea and related compounds have been the subject of studies focusing on the bioremediation of contaminated soils and waters. Research on the enhanced mineralization of the herbicide diuron, a phenylurea herbicide, using cyclodextrin-based bioremediation technology, presents promising avenues for dealing with environmental contamination. This technology has shown almost complete mineralization of diuron in soil systems, highlighting the potential for addressing pollution from phenylurea compounds through bioremediation (Villaverde et al., 2012).

Analytical Chemistry and Chemical Synthesis

In analytical chemistry and chemical synthesis, N-(4-iodophenyl)-N'-phenylurea and its derivatives have been studied for various purposes. For example, the iodination of N-phenylureas was explored, offering a regioselective method for the synthesis of p-iodinated compounds. This protocol proved effective for a broad range of substituted N-phenylureas, showcasing the versatility of these compounds in synthetic chemistry (Sanabria et al., 2016).

properties

IUPAC Name

1-(4-iodophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULMGVGWQYXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305411
Record name N-(4-Iodophenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13262-51-6
Record name N-(4-Iodophenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13262-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Iodophenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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